molecular formula C12H19NO6 B049084 Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate CAS No. 53908-65-9

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate

Cat. No. B049084
CAS RN: 53908-65-9
M. Wt: 273.28 g/mol
InChI Key: CCZIKQHNURLYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is C9H15NO5. The IUPAC Standard InChI is InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3, (H,10,11) .

Safety And Hazards

The safety and hazards of Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

properties

IUPAC Name

diethyl 2-acetamido-2-(3-oxopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-4-18-10(16)12(7-6-8-14,13-9(3)15)11(17)19-5-2/h8H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZIKQHNURLYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=O)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate

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